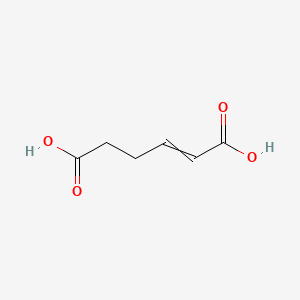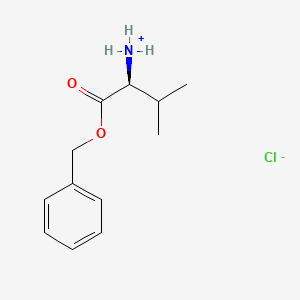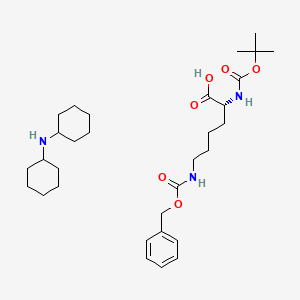![molecular formula C11H14N4O2 B7934247 2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7934247.png)
2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to the formation of the pyrido[2,3-d]pyrimidin-5-one structure . This reaction is accompanied by the elimination of N,N-dimethylpropionamide and subsequent N-methylation .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and controlled environments .
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tumor and anti-inflammatory properties.
Biological Research: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways within cells. It may inhibit certain enzymes or proteins, leading to the suppression of tumor cell growth or inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to involve key signaling pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-(4-hydroxy-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
- N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
Uniqueness
2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
2,2-dimethyl-N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZZSRPJRCXSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=NC(=O)C2=C(N1)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














